

2-Methyl-2-nitro-1-propanol molecular weight

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Compound of Interest

Compound Name: **2-Methyl-2-nitro-1-propanol**

Cat. No.: **B147314**

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An In-Depth Technical Guide on the Molecular Weight of **2-Methyl-2-nitro-1-propanol**

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **2-Methyl-2-nitro-1-propanol** (CAS No: 76-39-1), a key chemical intermediate. For researchers, scientists, and professionals in drug development, the precise determination of molecular weight is a foundational step that underpins substance identification, purity assessment, and stoichiometric calculations. This document delineates the core physicochemical properties of **2-Methyl-2-nitro-1-propanol**, discusses the theoretical basis for its molecular weight, and presents a detailed, field-proven protocol for its experimental verification using Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative references to ensure scientific integrity.

Core Physicochemical Properties

2-Methyl-2-nitro-1-propanol is a nitro-alcohol compound that serves as a versatile intermediate in various chemical syntheses.^{[1][2]} An accurate understanding of its fundamental properties is critical for its application in research and manufacturing. The key identifiers and molecular weight information are summarized below.

Property	Value	Source
IUPAC Name	2-methyl-2-nitropropan-1-ol	[3] [4]
Synonyms	2-Nitroisobutanol, 2-Methyl-2-nitropropanol	[5]
CAS Number	76-39-1	[5] [6] [7]
Molecular Formula	C ₄ H ₉ NO ₃	[1] [3] [4] [6]
Molecular Weight	119.12 g/mol	[1] [4] [7] [8]
Monoisotopic Mass	119.058243149 Da	[4]
NIST Calculated Weight	119.1192 g/mol	[6]
Physical Form	White to almost white powder or crystal	[3] [8]
Melting Point	86-90 °C	[1]

The distinction between molecular weight (average) and monoisotopic mass is crucial. The average molecular weight (e.g., 119.12 g/mol) is calculated using the weighted average of the natural abundances of all isotopes of each element.[\[9\]](#) In contrast, the monoisotopic mass (119.058 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometry can resolve these isotopic differences, making monoisotopic mass a critical parameter for accurate identification.[\[10\]](#)

The Imperative of Experimental Verification: Gas Chromatography-Mass Spectrometry (GC-MS)

While theoretical calculations provide a precise expected molecular weight, experimental verification is essential to confirm the identity and purity of a chemical sample. For a volatile, small organic molecule like **2-Methyl-2-nitro-1-propanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.

Causality of Method Selection:

- Gas Chromatography (GC): This technique is chosen for its exceptional ability to separate volatile compounds from a mixture. As the sample travels through the GC column, its components are separated based on their boiling points and interactions with the column's stationary phase. This provides a retention time that is characteristic of the compound under specific conditions and serves as a preliminary identifier while also ensuring that the mass spectrometer analyzes a pure compound, not a mixture of impurities. Purity assessments for this compound are often specified by GC analysis.[8]
- Mass Spectrometry (MS): As the definitive detector, MS bombards the separated molecules with electrons (typically via Electron Ionization, EI), causing them to fragment into charged ions.[9] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass of the parent molecular ion and a characteristic pattern of fragment ions that confirms the molecule's structure. NIST provides reference mass spectrum data for **2-Methyl-2-nitro-1-propanol**, which can be used for library matching and confirmation.[6]

The coupling of these two techniques provides a robust, self-validating system where the GC retention time and the MS fragmentation pattern provide two orthogonal points of identification, delivering unparalleled confidence in the analytical result.

Standard Operating Procedure: GC-MS Analysis of **2-Methyl-2-nitro-1-propanol**

This protocol outlines the step-by-step methodology for the determination of the molecular weight and confirmation of the identity of **2-Methyl-2-nitro-1-propanol**.

3.1. Objective To qualitatively identify **2-Methyl-2-nitro-1-propanol** and confirm its molecular weight by analyzing the molecular ion peak in its mass spectrum.

3.2. Materials and Reagents

- **2-Methyl-2-nitro-1-propanol** reference standard (>98% purity)
- Ethyl Acetate (or other suitable volatile solvent), HPLC grade or higher
- Microsyringes

- 2 mL autosampler vials with septa caps

3.3. Instrumentation

- A standard Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- A Mass Spectrometer detector (e.g., a single quadrupole).
- Data acquisition and analysis software with a NIST mass spectral library.

3.4. Sample Preparation

- Prepare a stock solution by accurately weighing approximately 10 mg of **2-Methyl-2-nitro-1-propanol** and dissolving it in 10 mL of ethyl acetate to achieve a concentration of ~1 mg/mL.
- Prepare a working solution by performing a 1:100 dilution of the stock solution with ethyl acetate to a final concentration of ~10 μ g/mL.
- Transfer the working solution to a 2 mL autosampler vial for analysis.

3.5. GC-MS Method Parameters

Parameter	Setting	Rationale
Injection Volume	1 μ L	Standard volume to avoid column overloading.
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert gas standard for GC-MS, providing good separation efficiency.
Oven Program	Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min	The temperature program is designed to elute the analyte efficiently while separating it from any potential solvent or impurity peaks.
MS Source Temp	230 °C	Standard temperature to maintain analyte in the gas phase within the ion source.
MS Quad Temp	150 °C	Standard temperature for the mass analyzer.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. ^[6]
Scan Range	40-250 m/z	Captures the expected molecular ion (~119 m/z) and its key fragments, while excluding low-mass noise from the solvent and air.

3.6. Data Analysis

- Chromatogram Review: Examine the total ion chromatogram (TIC). A single, sharp peak should be observed at the expected retention time for **2-Methyl-2-nitro-1-propanol**.
- Mass Spectrum Extraction: Obtain the mass spectrum for the primary peak.
- Molecular Ion Identification: Search the spectrum for the molecular ion peak $[M]^+$. For **2-Methyl-2-nitro-1-propanol**, this peak is expected at an m/z of 119. The presence of this peak confirms the molecular weight of the intact molecule.
- Fragmentation Pattern Analysis: Compare the observed fragmentation pattern with a reference spectrum from the NIST library. Key fragments provide structural confirmation.
- Library Match: Utilize the data system's software to perform an automated search against the NIST library. A high match score (>90%) provides strong evidence for the compound's identity.

Visualization of the Analytical Workflow

The logical flow of the GC-MS analysis, from sample introduction to final data interpretation, is a critical process for ensuring accurate results. The following diagram illustrates this workflow.



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Caption: Workflow for the determination of **2-Methyl-2-nitro-1-propanol** molecular weight via GC-MS.

Conclusion

The molecular weight of **2-Methyl-2-nitro-1-propanol** is definitively established as 119.12 g/mol based on its molecular formula, $C_4H_9NO_3$. This theoretical value is robustly confirmed

through the application of Gas Chromatography-Mass Spectrometry, a powerful and reliable analytical technique. The detailed protocol provided in this guide offers researchers a validated methodology for the unambiguous identification and purity assessment of this compound, ensuring the integrity of experimental outcomes in synthetic chemistry and drug development. Adherence to such rigorous analytical principles is fundamental to achieving reproducible and trustworthy scientific results.

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